molecular formula C9H9N B103444 4-Methylindole CAS No. 16096-32-5

4-Methylindole

Cat. No. B103444
CAS RN: 16096-32-5
M. Wt: 131.17 g/mol
InChI Key: PZOUSPYUWWUPPK-UHFFFAOYSA-N
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Description

4-Methylindole is a compound that has been the subject of various studies due to its relevance in different fields such as pharmacology and food science. It is known for its distinctive aroma and is a primary contributor to the flavor of lamb meat. The compound has been analyzed in various contexts, including its synthesis, molecular structure, and chemical properties .

Synthesis Analysis

The synthesis of 4-Methylindole and its derivatives has been explored through several methods. One approach involves the intramolecular palladium-catalyzed amidation followed by an in situ Suzuki cross-coupling reaction, which provides an efficient one-pot synthesis of novel 4-aryl-1-methyloxindoles . Another method includes the preparation of 3-(4-pyridinyl)methylindoles through the coupling of indoles with 4-pyridinecarboxaldehyde, yielding the desired products with good overall yield . Additionally, the synthesis of 4-substituted methylidene oxindoles has been achieved by the Knoevenagel condensation of oxindole with para-substituted aromatic aldehydes . These methods highlight the versatility and adaptability of synthetic routes to obtain 4-Methylindole derivatives.

Molecular Structure Analysis

The molecular structure of 4-Methylindole and its derivatives has been characterized using various techniques. X-ray crystallography has been employed to elucidate the structures of 4-substituted methylidene oxindoles, revealing the presence of hydrogen-bonded dimer assemblies and other supramolecular constructs . The solid-state structure of 4-methylpyrazole, a related compound, has also been determined, showing that it crystallizes as a trimer .

Chemical Reactions Analysis

The chemical reactions involving 4-Methylindole have been studied to understand its behavior under different conditions. For instance, the gas-phase chemical ionization of 3-methylindole using H3O+, NO+, and O2+ ions has been investigated, providing insights into the ion chemistry and kinetics necessary for the accurate characterization of this compound by selected ion flow tube mass spectrometry (SIFT-MS) .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methylindole are crucial for its identification and application. The electronic absorption spectrum of 4-Methylindole has been recorded, identifying a π* ← π transition, which is analogous to the λ 2850 A system of indole . This spectral information is essential for understanding the electronic structure and reactivity of the compound. Additionally, the anti-inflammatory activity of certain 4-Methylindole derivatives has been characterized, with some showing greater inhibitory activity than ibuprofen in vivo .

Scientific Research Applications

DNA Charge Transport Studies

4-Methylindole has been instrumental in understanding the oxidative charge transport process in DNA. Studies using DNA assemblies with 4-methylindole as an artificial base have shown that it helps in exploring the mechanics of DNA charge transport. This has been accomplished using a combination of spectroscopic methods and biochemical studies, revealing insights into the charge transport through DNA duplexes, primarily through hopping among well-stacked domains of the helix defined by DNA sequence and dynamics (Pascaly, Yoo, & Barton, 2002).

Analytical Applications in Lipid Peroxidation

1-Methyl-2-phenylindole, a compound related to 4-methylindole, has shown potential in analytical chemistry, particularly in the assay of lipid peroxidation. It reacts with malondialdehyde and 4-hydroxyalkenals under specific conditions, forming a stable chromophore. This reaction has led to the development of new colorimetric assays for lipid peroxidation, providing valuable tools for biological and medical research (Gérard-Monnier et al., 1998).

Environmental Pollution Studies

Derivatives of 4-methylindole, like 3-methylindole, have been studied in the context of environmental pollution. Research focusing on the degradation of these compounds, particularly in wastewater, has been conducted using advanced treatment processes like ionizing radiation technology. This research is significant for understanding and mitigating the impact of such pollutants on the environment (He, Wang, & Wang, 2022).

Receptor Ligand Studies

Novel methylindoles, including 4-methylindole, have been identified as ligands of the human aryl hydrocarbon receptor (AhR). These studies have revealed the role of such compounds in modulating the transcriptional activity of AhRs, providing insights into the molecular interactions and potential applications in drug discovery (Štěpánková et al., 2018).

Metabolic and Toxicological Studies

Research involving 4-methylindole has extended into toxicology and pharmacology. Studies have investigated the metabolism of methylindoles in different species, shedding light on the enzymatic processes involved and potential toxic effects. Such research is critical for understanding species-specific responses and safety aspects of these compounds (Diaz & Squires, 2000).

Chemical Synthesis and Spectroscopy

Advancements in the synthesis of 4-methylindole derivatives and their spectroscopic analysis have also been a significant area of research. These studies contribute to the development of new synthetic methods and understanding the spectral properties of these compounds, which are vital for various applications in chemistry and materials science (Zhou et al., 2001).

Safety And Hazards

4-Methylindole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Indoles, including 4-Methylindole, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

properties

IUPAC Name

4-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-7-3-2-4-9-8(7)5-6-10-9/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOUSPYUWWUPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20167043
Record name 4-Methylindole
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Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylindole

CAS RN

16096-32-5
Record name 4-Methylindole
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Record name 4-Methylindole
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Record name 4-Methylindole
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Record name 4-methylindole
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Record name 4-METHYLINDOLE
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Synthesis routes and methods I

Procedure details

A mixture of 3-nitro-o-xylene (13.4 mL, 0.1 mol), dimethylformamide dimethyl acetal (40 mL, 0.3 mol) and pyrrolidine (10 mL, 0.12 mol) in 200 mL of dry DMF was heated at 120°-130° C. (oil-bath temperature) under Ar for 21 h. The cooled mixture was poured into cold water (400 mL) and extracted: with ether (4×200 mL). The ethereal solution was washed (H2O, 4×100 mL), dried (Na2SO4) and evaporated to give a dark red viscous oil. This oil was taken up in 150 mL of ethyl acetate, 1.5 g of 10% paliadium-on-charcoal was added and the mixture was hydrogenated at 50 psi on a Parr shaker for 1 h. The reaction mixture was then filtered, the catalyst was washed with additional ethyl acetate and the filtrate was evaporated to give a dark purple oil. Flash cnromatoaraphy (SiO2 /dichloromethane-petroleum ether, 1:1) of this oil gave pure 4-methylindole (8.85 g, 68%) as a light yellow-brown oil: 1H NMR (DMSO-d6, 200 MHz) δ11.04 (br s, 1H), 7.29(t, J=2.7 Hz, 1H), 7.21 (d, J=7.7 Hz, 1H), 6.96 (t J=7.2 Hz, 1H), 6.75 (dr, J=6.9, 0.8 Hz, 1H), 6.43 (m, 1H), 2.46 (s, 3H).
Quantity
13.4 mL
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reactant
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40 mL
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10 mL
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200 mL
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400 mL
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150 mL
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solvent
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Quantity
1.5 g
Type
catalyst
Reaction Step Four
Yield
68%

Synthesis routes and methods II

Procedure details

The indoles prepared by the above-mentioned method of the present invention include, for example, indole, 1-methylindole, 1-ethylindole, 1-phenylindole, 1-benzylindole, 3-methylindole, 4-methylindole, 5-methylindole, 6-methylindole, 7-methylindole, 1,2-dimethylindole, 1,3-dimethylindole, 1,4-dimethylindole, 1,5-dimethylindole, 1,6-dimethylindole, 1,7-dimethylindole, 3,4-dimethylindole, 3,5-dimethylindole, 3,6-dimethylindole, 3,7-dimethylindole, 1-ethyl-2-methylindole, 1-ethyl-3-methylindole, 1-ethyl-4-methylindole, 1-ethyl-5-methylindole, 1-ethyl-6-methylindole, 1-ethyl-7-methylindole, 1,3-diethylindole, 1,3,7-trimethylindole, 1,3,4-trimethylindole, 1,3,5-trimethylindole, 1,3,6-trimethylindole, 1,2,5-trimethylindole, 1-ethyl-2,5-dimethylindole, 1-ethyl-3,5-dimethylindole, 1-ethyl-3,6-dimethylindole, 1-ethyl-3,7-dimethylindole, 1-benzyl-3-methylindole, 1-methyl-5-methoxyindole, 1,3-dimethyl-5-methoxyindole, 1-benzyl-5-methoxyindole and the like. Concomitantly, two kinds of indoles may be obtained depending on the starting compounds used. For example, 1,3-dimethylindole and 1,2-dimethylindole are obtained by using N-methylaniline and propylene glycol (or propylene (oxide) as the starting compounds. On the other hand, 4-methylindole and 6-methylindole are obtained by using m-toluidine and ethylene glycol as the starting compounds.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methylindole
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4-Methylindole

Citations

For This Compound
485
Citations
CL Chepanoske, CR Langelier, NH Chmiel… - Organic …, 2000 - ACS Publications
… In this work, we have incorporated the nonpolar isostere of A and Z, 4-methylindole β-deoxynucleoside (M), into a DNA duplex opposite G and OG and investigated the affinity of MutY …
Number of citations: 36 pubs.acs.org
P Barone, JM Widholm - Plant cell reports, 2008 - Springer
… A novel selection system based on a feedback-insensitive anthranilate synthase α-subunit of tobacco (ASA2) as selectable marker using either 4-methylindole (4MI) or 7-methyl-DL-…
Number of citations: 11 link.springer.com
PA Trudinger, GN Cohen - Biochemical Journal, 1956 - ncbi.nlm.nih.gov
… The end product of 4-MT decomposition gave a colour in the Ehrlich test similar to that given by 4-methylindole. A similar reaction on 5-methyltryptophan has been described in whole …
Number of citations: 46 www.ncbi.nlm.nih.gov
M Pascaly, J Yoo, JK Barton - Journal of the American Chemical …, 2002 - ACS Publications
… a 4-methylindole nucleoside at a discrete position within the duplex. The 4-methylindole was … The incorporation of 4-methylindole into the DNA is known to destabilize the duplex. …
Number of citations: 80 pubs.acs.org
DJ Bentley, J Fairhurst, PT Gallagher… - Organic & …, 2004 - pubs.rsc.org
… Di-tert-butyl dicarbonate (2.31 g, 10.6 mmol) and DMAP (0.10 g, 0.82 mmol) were added to a stirred solution of methyl 4-methylindole-2-carboxylate 11 (1.00 g, 5.3 mmol) in acetonitrile (…
Number of citations: 35 pubs.rsc.org
KM Guckian, BA Schweitzer, RXF Ren… - Journal of the …, 1996 - ACS Publications
… Similarly, the isosteric analog 4-methylindole increases the T m by more than does the natural base adenine. The effects on free energies of the duplexes mirror these results (Table 1). …
Number of citations: 328 pubs.acs.org
JB Tuite, JC Shiels, AM Baranger - Nucleic acids research, 2002 - academic.oup.com
… adenine with 4‐methylindole reduced the … of 4‐methylindole than adenine may be partly responsible for the small destabilization of the complex upon substitution of 4‐methylindole for …
Number of citations: 15 academic.oup.com
EV Huded, NH Ayachit, MA Shashidhar… - Spectrochimica Acta Part …, 1986 - Elsevier
The near uv absorption spectrum of 4-methylindole has been recorded. The observed spectrum lying in the region λ 2960-2600 Å has been identified as a π* ← π transition, analogous …
Number of citations: 4 www.sciencedirect.com
H Basch, WJ Stevens - Journal of Molecular Structure: THEOCHEM, 1995 - Elsevier
… (tyrosine) and 4-methylindole (tryptophan). Twenty-five distinct complex geometries are … and nitrogen in 4-methylindole) are also found. The effect of basis set and theoretical level on …
Number of citations: 57 www.sciencedirect.com
B Vyhlídalová, K Poulíková, I Bartoňková, K Krasulová… - Toxicology letters, 2019 - Elsevier
… of AhR agonist activity of 4-methylindole after incubation with … of AhR agonist activity loss for 4-methylindole. On the other … inhibition of CYP1A1 by 4-methylindole and 5-methylindole. …
Number of citations: 13 www.sciencedirect.com

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